(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-2-8-18-12)10-15-14(16)7-6-11-4-3-9-19-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAKSFXJMKHFJC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and thiophene-2-carbaldehyde as the primary starting materials.
Formation of Intermediate: These aldehydes undergo a condensation reaction with 2-methoxyethylamine to form the corresponding Schiff bases.
Acrylamide Formation: The Schiff bases are then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
2-Methoxyethylamine: Used in the formation of the intermediate Schiff base.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of furan and thiophene rings in its structure, which imparts distinct electronic and steric properties
Biological Activity
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound featuring a unique combination of furan and thiophene rings along with an acrylamide moiety. This structural arrangement suggests potential for diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 277.34 g/mol. The compound's structure can be illustrated as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 2035036-90-7 |
The biological activity of this compound is hypothesized to arise from its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds containing furan and thiophene moieties can modulate these receptors, which play critical roles in neurotransmission and are implicated in various neurological disorders.
Neuropharmacological Effects
-
Positive Allosteric Modulation : Similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have been identified as positive allosteric modulators of α7 nAChRs, leading to anxiolytic-like effects in animal models. These findings suggest that this compound may exhibit similar properties, potentially influencing anxiety and depression pathways .
- Case Study : In a study evaluating the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide, doses as low as 0.5 mg/kg demonstrated significant anxiolytic-like activity in mice, which was inhibited by selective α7 antagonists . This indicates that the modulation of nAChRs may be a key mechanism for these compounds.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Structure | Positive allosteric modulator of α7 nAChRs; anxiolytic activity |
| N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | Structure | Potential anti-inflammatory properties |
| (E)-N-(2-(thiophen-3-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide | Structure | Studied for pain modulation |
Q & A
Q. What are the standard synthetic routes for (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Coupling of thiophene-2-carboxaldehyde with methoxyethylamine to form the intermediate 2-(furan-2-yl)-2-methoxyethylamine .
- Step 2: Acrylation using 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine as a catalyst) .
- Purification: Column chromatography or recrystallization to isolate the final product . Key Considerations: Temperature control (0–5°C during acylation) and solvent selection (e.g., dichloromethane or THF) are critical for optimizing yield (typically 60–75%) .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate synthesis | Thiophene-2-carboxaldehyde, methoxyethylamine, NaBH₄ | ~80% |
| Acrylation | 3-(Thiophen-2-yl)acryloyl chloride, Et₃N, DCM | 60–75% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., E-configuration of the acrylamide double bond) .
- IR Spectroscopy: Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ~350–380 m/z) .
Advanced Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from variations in assay conditions, impurities, or structural analogs. Methodological strategies include:
- Orthogonal Assays: Validate results using multiple assays (e.g., enzyme inhibition + cell viability tests) .
- Structural Purity: Re-synthesize the compound with ≥95% purity (HPLC) and retest .
- Computational Modeling: Compare binding affinities via molecular docking to identify structure-activity relationships .
Q. What strategies optimize reaction yield in large-scale synthesis?
Yield optimization involves:
- Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent, catalyst loading) .
- Continuous Flow Reactors: Enhance efficiency and reduce side reactions compared to batch methods .
- Catalyst Screening: Test alternatives to Et₃N (e.g., DMAP) for improved acylation kinetics .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acrylation) | Prevents oligomerization |
| Solvent | DCM > THF | Higher polarity improves reactivity |
Q. How do the compound’s functional groups influence its reactivity?
Key groups and their roles:
- Acrylamide: Electrophilic α,β-unsaturated carbonyl participates in Michael additions with biological nucleophiles (e.g., cysteine residues) .
- Furan/Thiophene Rings: Enhance π-π stacking with aromatic residues in target proteins .
- Methoxyethyl Chain: Modulates solubility and steric hindrance during binding .
Advanced Experimental Design
Q. How to design experiments evaluating dual applications in drug delivery and materials science?
Prioritize functional group modifications and interdisciplinary testing:
- Drug Delivery: Test pH-sensitive release using the acrylamide’s reactivity (e.g., degradation in acidic environments) .
- Materials Science: Assess conductivity via cyclic voltammetry, leveraging the thiophene ring’s electronic properties . Balancing Priorities: Use fractional factorial designs to screen variables (e.g., substituent polarity, polymer compatibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
